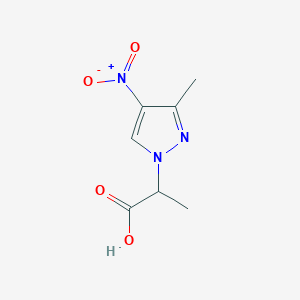

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a heterocyclic compound. It has an empirical formula of C7H10N2O2 and a molecular weight of 154.17 . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid”, often involves the use of glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported .Molecular Structure Analysis

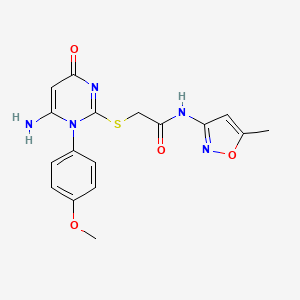

The molecular structure of “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a carboxylic acid group (COOH) and a methyl group (CH3) attached to the pyrazole ring .Chemical Reactions Analysis

Imidazole compounds, including “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid”, can undergo a variety of chemical reactions. They are amphoteric in nature, meaning they can act as both acids and bases . They can also participate in [3 + 2] cycloaddition reactions .Applications De Recherche Scientifique

Polypropionate Synthesis : Research by Gao, Han, and Krische (2011) describes the use of related compounds in the synthesis of polypropionate stereopolyads, which are crucial in the construction of complex polyketide structures. This methodology provides an alternative approach in polyketide synthesis, which is essential in natural product synthesis and pharmaceuticals (Gao, Han, & Krische, 2011).

Nitro and Amino N-Heterocycle Synthesis : Takagi et al. (1987) explored the synthesis of nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole from related chemical structures. These compounds have potential applications in various areas, including material science and pharmaceuticals (Takagi et al., 1987).

Reactivity and Synthesis of Trinitropyrazole Derivatives : Dalinger et al. (2013) investigated the synthesis and reactivity of 3,4,5-trinitro-1H-pyrazole and its derivatives. These compounds are significant in the development of materials with potential applications in explosives and propellants (Dalinger et al., 2013).

Structural and Morphological Studies : Studies by Portilla et al. (2007) on compounds with structural similarities to 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid have contributed to understanding the hydrogen-bonding patterns and molecular-electronic structures. These findings are critical in the design of molecular materials and understanding intermolecular interactions (Portilla et al., 2007).

Orientations Futures

The future directions for “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . As antimicrobial resistance becomes an increasing public health concern, there is a need for the development of new drugs that can overcome this problem .

Propriétés

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-6(10(13)14)3-9(8-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSAWHZCTPIRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)

![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)

![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)